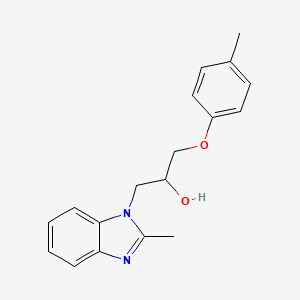
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with 2-chloropropanol in the presence of a base such as potassium carbonate to form the desired propanol derivative.
Etherification: The final step involves the etherification of the propanol derivative with 4-methylphenol using a suitable catalyst like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone derivative.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-one.
Reduction: Formation of 1-(2-methyl-1,3-dihydrobenzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It exhibits potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the discovery of new biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring is known to interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxypropanol moiety may enhance the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol: Lacks the methyl group on the phenoxy ring, which may affect its binding affinity and biological activity.
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Contains a chlorine atom instead of a methyl group, which may alter its chemical reactivity and pharmacokinetic properties.
Uniqueness
1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of both the benzodiazole and phenoxypropanol moieties, which confer distinct chemical and biological properties. The methyl group on the phenoxy ring enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-9-16(10-8-13)22-12-15(21)11-20-14(2)19-17-5-3-4-6-18(17)20/h3-10,15,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBRWKNWBZTKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













